

PF-00337210 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest		
Compound Name:	PF 00337210	
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This technical guide provides an in-depth overview of the kinase selectivity profile of PF-00337210, a potent and orally bioavailable ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data: Kinase Inhibition Profile

PF-00337210 demonstrates high selectivity for VEGFR-2. Its inhibitory activity has been characterized against a panel of kinases, with the most significant potency observed against VEGFR-2. The compound preferentially binds to the unactivated, "DFG-out" conformation of the kinase.[1][2]

The table below summarizes the inhibitory constants (Ki) and cellular half-maximal inhibitory concentrations (IC50) for PF-00337210 against key kinases.



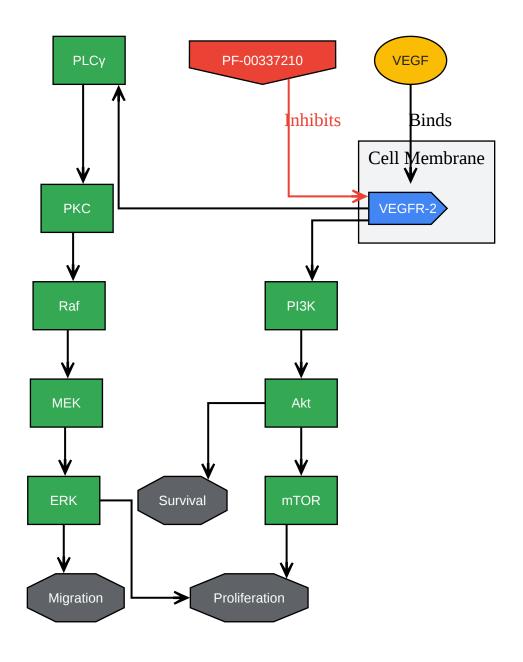
Kinase Target	Inhibition Parameter	Value (nM)	Notes
VEGFR-2 (unactivated)	Ki	0.7	Biochemical assay.[1]
VEGFR-2 (phosphorylated)	Ki	8.8	Biochemical assay.[1]
VEGFR-2 (human)	Cellular IC50	0.87 ± 0.11	Inhibition of autophosphorylation.
VEGFR-2 (murine)	Cellular IC50	0.83 ± 0.29	Inhibition of autophosphorylation. [1]
KIT	Cellular IC50	9.6 ± 3.4	[1]
CSF1-R	Cellular IC50	13 ± 3	[1]
PDGFR-α	Cellular IC50	11 ± 1	[1]
PDGFR-β	Cellular IC50	29 ± 8	[1]
Flt-3	Cellular IC50	>10,000	[1][3]

Mechanism of Action and Signaling Pathway

PF-00337210 is an ATP-competitive inhibitor that selectively binds to the inactive "DFG-out" conformation of VEGFR-2.[1] This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for angiogenesis, cell proliferation, migration, and survival.[4][5]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 normally triggers a series of downstream events, primarily through the PLCy-PKC-MAPK and PI3K-Akt pathways. [6] By inhibiting VEGFR-2, PF-00337210 effectively abrogates these signaling pathways.





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VEGFR-2 signaling pathway and point of inhibition by PF-00337210.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the kinase selectivity profile of a VEGFR-2 inhibitor like PF-00337210.



Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated VEGFR-2 kinase. A common method measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

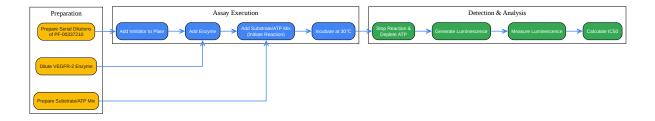
- Recombinant human VEGFR-2 kinase
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- VEGFR-2 substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
- ATP (at a concentration near the Km for VEGFR-2)
- PF-00337210 (or test compound) dissolved in DMSO
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well assay plates

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of PF-00337210 in DMSO. Further dilute these
 into the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (for control wells). Add the VEGFR-2 enzyme diluted in kinase assay buffer.
- Kinase Reaction Initiation: Add a mixture of the VEGFR-2 substrate and ATP to all wells to start the reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.



- ATP Depletion: Add a reagent (e.g., ADP-Glo[™] Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
- Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.



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Workflow for a biochemical kinase inhibition assay.

Cellular VEGFR-2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 within a cellular context, providing a more physiologically relevant measure of potency.

Materials:

 Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2



- · Cell culture medium
- Serum-free medium
- PF-00337210 (or test compound)
- Recombinant human VEGF-A
- Lysis buffer
- Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
- · Western blotting or ELISA reagents

Procedure:

- Cell Culture: Culture HUVECs to near confluency.
- Serum Starvation: To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.
- Inhibitor Pre-treatment: Treat the starved cells with various concentrations of PF-00337210 for 1-2 hours.
- VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
- Cell Lysis: Wash the cells with cold PBS and lyse them.
- Protein Quantification: Determine the protein concentration of each lysate.
- Detection: Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or ELISA.
- Data Analysis: Quantify the band intensities or ELISA signals and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Determine the IC50 value by plotting the percent inhibition of phosphorylation against the inhibitor concentration.



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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-00337210 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Facebook [cancer.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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